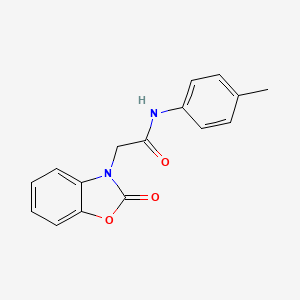
N-(4-methylbenzyl)-4-morpholinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-4-morpholinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a tyrosine kinase inhibitor that specifically targets the Janus kinase (JAK) family of enzymes, which are involved in the regulation of cytokine signaling pathways.
Wirkmechanismus
N-(4-methylbenzyl)-4-morpholinecarbothioamide acts as a competitive inhibitor of the JAK family of enzymes, which are involved in the regulation of cytokine signaling pathways. By blocking the activity of these enzymes, N-(4-methylbenzyl)-4-morpholinecarbothioamide prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-morpholinecarbothioamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammatory responses. It has also been shown to have an immunomodulatory effect, which may be beneficial in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-methylbenzyl)-4-morpholinecarbothioamide is its specificity for the JAK family of enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of N-(4-methylbenzyl)-4-morpholinecarbothioamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-methylbenzyl)-4-morpholinecarbothioamide, including the development of more potent inhibitors that can be used at lower concentrations, the identification of novel targets for the JAK family of enzymes, and the investigation of the immunomodulatory effects of N-(4-methylbenzyl)-4-morpholinecarbothioamide in the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4-methylbenzyl)-4-morpholinecarbothioamide and its potential therapeutic applications in various diseases.
Synthesemethoden
N-(4-methylbenzyl)-4-morpholinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzyl chloride with morpholine, followed by the addition of carbon disulfide to form the corresponding dithiocarbamate. The final step involves the reaction of the dithiocarbamate with an appropriate halogenating agent to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK-STAT signaling pathway, which is involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-11-2-4-12(5-3-11)10-14-13(17)15-6-8-16-9-7-15/h2-5H,6-10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTMRCPASQNQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylbenzyl)-4-morpholinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)


![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)
![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)